REACTION_CXSMILES
|
Cl[C:2]1[C:3]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[F:19][C:20]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:21]=1[NH2:22].[C:28](=O)([O-])[O-:29].[Na+].[Na+]>C1(C)C(C)=CC=CC=1.C1(P(C2C=CC=CC=2)C2[C-](C(P(C(C)(C)C)C(C)(C)C)C)C=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2]>[F:19][C:20]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:21]=1[NH:22][C:28]([C:2]1[C:3]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:29] |f:2.3.4,6.7.8|
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Name
|
|
Quantity
|
6.84 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)OC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
dichlorobis(triphenylphosphine)palladium(lI)
|
Quantity
|
17.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C=1[C-](C=CC1)C(C)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C=1C(=NC=CC1)OC1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |